![molecular formula C17H17Cl2NO2 B4687062 3-[(2,4-dichlorophenoxy)methyl]-N-propylbenzamide](/img/structure/B4687062.png)
3-[(2,4-dichlorophenoxy)methyl]-N-propylbenzamide
Overview
Description
3-[(2,4-dichlorophenoxy)methyl]-N-propylbenzamide is a chemical compound that belongs to the family of benzamide derivatives. This compound is commonly referred to as DPCPX and is widely used in scientific research for its pharmacological properties. DPCPX is a potent and selective antagonist of adenosine A1 receptors, which makes it a valuable tool for studying the role of adenosine receptors in various physiological processes.
Mechanism of Action
DPCPX acts as a competitive antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the modulation of neurotransmitter release, regulation of blood flow, and other physiological processes. DPCPX binds to the adenosine A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects, including the inhibition of adenosine-mediated vasodilation, the reduction of neurotransmitter release, and the modulation of inflammatory responses. These effects are mediated by the inhibition of adenosine A1 receptors, which are widely distributed in the brain and peripheral tissues.
Advantages and Limitations for Lab Experiments
DPCPX is a potent and selective antagonist of adenosine A1 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological processes. However, there are some limitations to using DPCPX in lab experiments. For example, DPCPX has a relatively short half-life, which means that it may need to be administered frequently to maintain its effects. Additionally, DPCPX may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DPCPX and adenosine receptors. One area of interest is the role of adenosine receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target adenosine receptors for the treatment of various diseases, such as cardiovascular disease and cancer. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DPCPX, which could lead to the development of more effective drugs that target adenosine receptors.
Scientific Research Applications
DPCPX is widely used in scientific research to study the role of adenosine receptors in various physiological processes. Adenosine receptors are involved in a wide range of functions, including regulation of blood flow, neurotransmitter release, and inflammation. DPCPX is a potent and selective antagonist of adenosine A1 receptors, which makes it a valuable tool for studying the role of these receptors in different physiological processes.
properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-8-20-17(21)13-5-3-4-12(9-13)11-22-16-7-6-14(18)10-15(16)19/h3-7,9-10H,2,8,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKSCKHCGVGCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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